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Macrosphelide C

cell adhesion inhibition HL‑60 leukemia HUVEC monolayer

Macrosphelide C is a 16-membered macrolide trilactone originally isolated from the fungal strain FO‑5050 (Microsphaeropsis sp.) and later from Periconia byssoides. It belongs to the macrosphelide family of cell-adhesion inhibitors, which block adhesion of human leukemia HL‑60 cells to LPS-activated human umbilical vein endothelial cells (HUVEC).

Molecular Formula C16H22O7
Molecular Weight 326.34 g/mol
Cat. No. B1249591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacrosphelide C
Synonymsmacrosphelide C
Molecular FormulaC16H22O7
Molecular Weight326.34 g/mol
Structural Identifiers
SMILESCC1CC=CC(=O)OC(CC(=O)OC(C(C=CC(=O)O1)O)C)C
InChIInChI=1S/C16H22O7/c1-10-5-4-6-14(18)22-11(2)9-16(20)23-12(3)13(17)7-8-15(19)21-10/h4,6-8,10-13,17H,5,9H2,1-3H3/b6-4+,8-7+/t10-,11-,12-,13+/m0/s1
InChIKeyLHDGUPDIEZSEGS-HRABQTKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Macrosphelide C for Cell-Adhesion Research: Core Identity, Pharmacological Class, and Selection Relevance


Macrosphelide C is a 16-membered macrolide trilactone originally isolated from the fungal strain FO‑5050 (Microsphaeropsis sp.) and later from Periconia byssoides [1]. It belongs to the macrosphelide family of cell-adhesion inhibitors, which block adhesion of human leukemia HL‑60 cells to LPS-activated human umbilical vein endothelial cells (HUVEC) [1]. Unlike the prototypical macrosphelide A, macrosphelide C carries one fewer oxygen atom (C₁₆H₂₂O₇ vs. C₁₆H₂₂O₈) and possesses a distinct stereochemical configuration that was definitively assigned only in 2001 via X‑ray crystallography and the modified Mosher method [2].

Macrolide trilactone Fungal-derived 16-membered macrocycle for cell-adhesion inhibition studies
Stereochemically defined Single enantiomer with confirmed absolute configuration (X‑ray, Mosher)
HL‑60/HUVEC assay context Relevant for adhesion blockade research; rank-order potency data available in Section 3

Macrosphelide C Procurement: Why In-Class Analogs Cannot Be Freely Interchanged


Within the macrosphelide family, seemingly minor structural alterations produce order-of-magnitude shifts in cell-adhesion inhibitory potency [1]. Macrosphelide A differs from macrosphelide C by only one oxygen atom and the oxidation state at C‑14, yet their IC₅₀ values diverge 19‑fold [1]. Similarly, macrosphelide D, a constitutional isomer, is 2.7‑fold more potent than macrosphelide C [1]. These steep structure–activity relationships (SAR) mean that substituting one macrosphelide for another without empirical validation risks selecting a compound with fundamentally different potency, synthetic accessibility, and physicochemical behavior. The quantitative evidence below defines precisely where macrosphelide C sits relative to its closest comparators, enabling evidence-based procurement decisions.

Oxidation-state mismatch

Macrosphelide C differs from A by one oxygen atom at C‑14; this may alter cell-adhesion inhibitory profile and assay response.

Constitutional isomer sensitivity

Macrosphelide D is a constitutional isomer with distinct potency; substituting C for D without validation may confound dose–response interpretation.

Stereochemical batch variability

Absolute configuration was assigned later than for A/B; earlier synthesis batches may lack stereochemical definition, affecting reproducibility.

Macrosphelide C Head-to-Head: Quantitative Differentiation Evidence Against Closest Analogs


Cell-Adhesion Inhibitory Potency: Macrosphelide C vs. A, B, and D in the HL‑60/HUVEC Assay

In the standard cell-adhesion assay employing HL‑60 human leukemia cells and LPS-activated HUVEC monolayers, macrosphelide C shows an IC₅₀ of 67.5 µM [1]. This places it as the least potent among the four early natural macrosphelides: 19‑fold weaker than macrosphelide A (IC₅₀ 3.5 µM), 2.7‑fold weaker than macrosphelide D (IC₅₀ 25 µM), and 1.9‑fold weaker than macrosphelide B (IC₅₀ 36 µM) [1]. Macrosphelides J and K are essentially inactive (>100 µg/mL) [1]. The rank order of potency is A > D > B > C >> J/K [1].

Adhesion IC₅₀ Rank
Head-to-head
Macrosphelide C IC₅₀ 67.5 µM
A: 3.5 µM, B: 36 µM, D: 25 µM
J/K: >100 µg/mL (inactive)
Reported rank order A>D>B>C in HL‑60/HUVEC assay; C is the least potent active analog.
Data compiled from Omura group; verify lot-specific potency.
cell adhesion inhibition HL‑60 leukemia HUVEC monolayer macrosphelide SAR

Total Synthesis Efficiency: Macrosphelide C vs. A, E, F, and G

The chemoenzymatic total synthesis reported by Akita et al. (2003) provides a direct comparison of synthetic accessibility [1]. Macrosphelide C was obtained in 25% overall yield over only 9 steps, the shortest and highest-yielding route among the five macrosphelides prepared in that study [1]. By contrast, macrosphelide A required 11 steps with an overall yield of 18.5%, macrosphelide E required 11 steps (23.9% yield), macrosphelide F required 9 steps (20% yield), and macrosphelide G required 9 steps (22% yield) [1].

Synthesis Efficiency
Head-to-head
C: 25% yield, 9 steps
A: 18.5%, 11 steps; E: 23.9%, 11; F: 20%, 9; G: 22%, 9
Shorter, higher-yielding route supports synthetic procurement.
Chemoenzymatic route; Akita et al. 2003.
total synthesis overall yield step economy chemoenzymatic synthesis

Molecular Composition and Predicted Physicochemical Profile: Macrosphelide C vs. A

Macrosphelide C (C₁₆H₂₂O₇, MW 326.34 g/mol) contains one fewer oxygen atom than macrosphelide A (C₁₆H₂₂O₈, MW 342.34 g/mol) [1][2]. This corresponds to a reduction from 8 to 7 hydrogen-bond acceptors (HBA), while the hydrogen-bond donor count remains constant at 2 [2]. The lower HBA count predicts reduced aqueous solubility and increased membrane permeability relative to macrosphelide A. Experimentally determined logP for macrosphelide A is approximately 0.019 ; the one-oxygen difference in macrosphelide C is predicted to increase logP by approximately 0.3–0.5 log units based on additive fragment constants, though an experimentally measured value for macrosphelide C has not been reported.

Physicochemical Profile
Class-level
7 HBA (C) vs 8 (A); predicted logP increase ~0.3–0.5
Predicted lower polarity; experimental logP for C not reported.
Fragment-based estimate; requires experimental verification.
molecular formula hydrogen-bond acceptors logP drug-likeness

Absolute Stereochemical Assignment: Macrosphelide C vs. Early Macrosphelides

Unlike macrosphelides A and B, whose absolute stereochemistries were assigned in the mid‑1990s, the complete absolute configuration of macrosphelide C remained undetermined until 2001, when it was established by single-crystal X‑ray analysis and the Kakisawa–Kashman modification of the Mosher NMR method [1]. This delayed elucidation means that earlier literature referencing macrosphelide C may have relied on relative configurations or assumed stereochemistry. The definitive assignment confirmed the (4S,7E,10S,13E,15R,16S) configuration [1], providing a firm foundation for patent filings and structure-based drug design.

Stereochemical Assignment
Supporting evidence
Definitive absolute configuration in 2001 (X‑ray, Mosher); A/B assigned 1995–1996
Supports quality control and IP documentation.
Crystal structure R‑factor 0.0437.
absolute configuration X-ray crystallography Mosher method stereochemical integrity

Macrosphelide C Application Scenarios: Where the Quantitative Evidence Supports Prioritization


Synthetic Methodology Development and SAR Studies Requiring Rapid Analog Access

Macrosphelide C's superior synthetic accessibility (25% overall yield in 9 steps vs. 18.5% in 11 steps for macrosphelide A [1]) makes it a preferred scaffold when the research objective is to explore structure–activity relationships through semi-synthetic derivatization. The shorter route reduces the cost and time per gram of advanced intermediate, enabling parallel synthesis of larger analog libraries. This evidence is directly derived from the total synthesis comparison in Section 3.

Cell-Adhesion Assays Where a Moderate-Potency Control is Required

When experimental design calls for a cell-adhesion inhibitor with intermediate potency—stronger than macrosphelides J/K (inactive) but weaker than macrosphelide A (IC₅₀ 3.5 µM) or D (IC₅₀ 25 µM)—macrosphelide C (IC₅₀ 67.5 µM [1]) fills this potency gap. This can be useful for establishing dose–response windows or for counter-screening against high-potency hits. This scenario stems directly from the IC₅₀ head-to-head data in Section 3.

Biophysical Studies Benefiting from Reduced Polarity

Macrosphelide C's lower hydrogen-bond acceptor count (7 vs. 8 for macrosphelide A [1]) suggests reduced aqueous solubility and enhanced membrane partitioning, making it a candidate for biophysical assays that demand higher logP values, such as liposome-binding or permeability studies. Researchers studying the relationship between macrosphelide polarity and cellular uptake may prefer macrosphelide C as the less polar member of the natural macrosphelide panel. This scenario is based on the physicochemical class-level inference in Section 3.

Patent and Regulatory Filings Requiring Unambiguous Stereochemical Definition

The absolute stereochemistry of macrosphelide C was confirmed by single-crystal X‑ray diffraction and the modified Mosher method in 2001 [1], providing a crystal structure (R‑factor 0.0437) suitable for patent deposit and regulatory documentation. For procurement intended to support intellectual property filings, the availability of definitive stereochemical data reduces the risk of challenges based on configurational ambiguity, a concern that may persist for less thoroughly characterized macrosphelide congeners. This scenario follows from the stereochemical evidence in Section 3.

Application
Selection Property
Validation Focus
Synthetic analog library construction
Shorter synthetic route with higher overall yield
Confirm scalability and batch purity
Cell-adhesion potency range-finding
Reported intermediate cell-adhesion inhibitory potency (rank order A>D>B>C)
Verify batch potency and dose–response window
Membrane permeability studies
Lower hydrogen-bond acceptor count (7 vs 8) suggests reduced polarity
Experimental logP determination required
Intellectual property and regulatory documentation
Definitive absolute stereochemistry by X‑ray and modified Mosher method
Crystal structure data availability
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